molecular formula C19H12N4S2 B14194623 N-[4-(1,3-Benzothiazol-2-yl)phenyl]thieno[3,2-d]pyrimidin-4-amine CAS No. 920519-98-8

N-[4-(1,3-Benzothiazol-2-yl)phenyl]thieno[3,2-d]pyrimidin-4-amine

Cat. No.: B14194623
CAS No.: 920519-98-8
M. Wt: 360.5 g/mol
InChI Key: ZCGDFAQAYLXLJV-UHFFFAOYSA-N
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Description

N-[4-(1,3-Benzothiazol-2-yl)phenyl]thieno[3,2-d]pyrimidin-4-amine is a complex organic compound that features a benzothiazole moiety linked to a thienopyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Chemical Reactions Analysis

N-[4-(1,3-Benzothiazol-2-yl)phenyl]thieno[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-[4-(1,3-Benzothiazol-2-yl)phenyl]thieno[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, in anti-tubercular applications, it inhibits the enzyme DprE1, which is crucial for the biosynthesis of the mycobacterial cell wall . This inhibition disrupts cell wall formation, leading to the death of the bacteria. In cancer research, the compound targets various signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

N-[4-(1,3-Benzothiazol-2-yl)phenyl]thieno[3,2-d]pyrimidin-4-amine can be compared with other benzothiazole and thienopyrimidine derivatives:

The uniqueness of this compound lies in its combined structural features, which confer distinct biological activities and potential therapeutic applications.

Properties

CAS No.

920519-98-8

Molecular Formula

C19H12N4S2

Molecular Weight

360.5 g/mol

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]thieno[3,2-d]pyrimidin-4-amine

InChI

InChI=1S/C19H12N4S2/c1-2-4-16-14(3-1)23-19(25-16)12-5-7-13(8-6-12)22-18-17-15(9-10-24-17)20-11-21-18/h1-11H,(H,20,21,22)

InChI Key

ZCGDFAQAYLXLJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC4=NC=NC5=C4SC=C5

Origin of Product

United States

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